1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine is a chemical compound with the molecular formula . This compound is notable for its structural features, which include a benzyl group and a trifluoromethyl group attached to a tetrahydropyridine ring. It has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and applications as a building block in the synthesis of more complex organic molecules.
1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine belongs to the class of heterocyclic compounds known as tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom. The presence of the trifluoromethyl group significantly influences the chemical properties and reactivity of this compound, making it an interesting subject for research in both organic chemistry and pharmacology.
The synthesis of 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine can be achieved through several synthetic routes. A common method involves the reaction of 1-benzyl-4-piperidone with trifluoromethylating agents under basic conditions.
The molecular structure of 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine features:
The compound's structure can be represented with the following characteristics:
1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions:
The outcomes of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically require controlled environments to prevent overoxidation.
The mechanism of action of 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to cross biological membranes. This property is crucial for studying the effects of fluorinated compounds on neurotransmitter systems and their potential therapeutic applications .
Relevant data from studies indicate that variations in substituents significantly affect these properties .
1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine has several scientific research applications:
Tetrahydropyridines (THPs) represent a privileged scaffold in modern medicinal chemistry, characterized by a six-membered heterocyclic ring containing one nitrogen atom and varying degrees of unsaturation. Among structural isomers (1,2,3,4-THP, 1,2,3,6-THP, 2,3,4,5-THP), the 1,2,3,6-tetrahydropyridine configuration holds particular significance due to its conformational flexibility, chiral properties, and presence in bioactive natural products and synthetic pharmaceuticals [5]. This scaffold serves as a versatile template for drug design, enabling strategic modifications that fine-tune pharmacological properties. The introduction of benzyl and trifluoromethyl substituents at specific positions generates advanced chemical architectures like 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydropyridine, which exhibit enhanced bioactivity profiles compared to unsubstituted analogs.
The 1,2,3,6-tetrahydropyridine ring system possesses unique physicochemical properties that contribute to its pharmaceutical utility. The non-planar ring structure features sp³ hybridized carbons at positions 3 and 6, introducing chirality that influences biological interactions and enabling diverse spatial orientations of substituents [5]. This conformational flexibility allows the scaffold to adopt bioactive conformations essential for target engagement. The enamine-like system within the 1,2,3,6-THP structure provides an electron-rich domain for interactions with biological targets, while the basic nitrogen facilitates salt formation and influences pharmacokinetic behavior.
Notably, the 1,2,3,6-THP motif appears in numerous pharmacologically active compounds, ranging from neuroactive agents to anticancer molecules. For instance, lobelia alkaloids containing 2,3,4,5-THP configurations demonstrate nicotinic receptor activity, while synthetic derivatives exploit the reduced double bond character between positions 3 and 4 for targeted molecular modifications [5]. The structural adaptability of this scaffold is evidenced by its incorporation into complex molecules through advanced synthetic methodologies, including asymmetric organocatalysis and transition metal-catalyzed annulations, enabling precise stereochemical control critical for optimizing target affinity and selectivity [5].
The trifluoromethyl (-CF₃) group serves as a critical pharmacophore in contemporary drug design, with profound impacts on both biological activity and absorption, distribution, metabolism, excretion (ADME) properties. When incorporated at position 4 of the 1,2,3,6-THP scaffold, this substituent induces multiple beneficial effects. The strong electron-withdrawing nature of fluorine atoms creates a significant dipole moment (approximately 1.3 Debye) that influences electron distribution throughout the heterocyclic system, potentially enhancing interactions with complementary binding sites in biological targets .
The trifluoromethyl group dramatically increases lipophilicity (log P increases by approximately 0.9–1.2 compared to methyl analogs), facilitating passive diffusion across biological membranes, including the blood-brain barrier . This property is particularly valuable for targeting central nervous system (CNS) receptors and enzymes. Additionally, the fluorine-carbon bond exhibits high bond dissociation energy (approximately 115 kcal/mol for C-F vs. 85 kcal/mol for C-H), enhancing metabolic stability by resisting oxidative processes catalyzed by cytochrome P450 enzymes. This stability translates to improved pharmacokinetic profiles, including extended plasma half-lives and reduced metabolic clearance rates compared to non-fluorinated analogs. Furthermore, the steric bulk of the trifluoromethyl group (van der Waals volume ≈ 38 ų) occupies molecular space equivalent to an isopropyl group, providing unique steric complementarity in target binding sites without significantly increasing molecular weight [5] .
Benzyl-substituted tetrahydropyridines occupy a notable position in neuropharmacology research, primarily stemming from investigations into the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Discovered in 1982 when intravenous drug users developed acute Parkinsonism after self-administering contaminated synthetic heroin, MPTP provided revolutionary insights into dopaminergic neurodegeneration [5] [9]. The metabolic activation pathway involves monoamine oxidase B (MAO-B)-mediated oxidation to the pyridinium species MPP⁺ (1-methyl-4-phenylpyridinium ion), which selectively accumulates in dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to energy failure and neuronal death [5].
Year | Compound | Discovery/Significance | Reference |
---|---|---|---|
1982 | MPTP | Identified as cause of Parkinsonism in drug users; revolutionized Parkinson's disease research | [9] |
1990 | BMTP (4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine) | Non-neurotoxic benzyl analog of MPTP at equivalent doses | [3] |
Contemporary | 1-Benzyl-4-trifluoromethyl-1,2,3,6-THP | Designed with enhanced pharmacokinetic properties and target selectivity |
This discovery spurred investigations into structurally modified tetrahydropyridines, including benzyl analogs. Research demonstrated that 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) exhibited markedly reduced neurotoxicity compared to MPTP despite undergoing similar MAO-B-mediated metabolic activation to benzylpyridinium species (BMP⁺) [3]. The differential toxicity profiles between phenyl and benzyl analogs highlighted how subtle structural alterations dramatically influence biological outcomes. Contemporary derivatives like 1-benzyl-4-trifluoromethyl-1,2,3,6-tetrahydropyridine build upon this historical foundation, incorporating strategic fluorine substitutions to optimize drug-like properties while minimizing off-target effects .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: